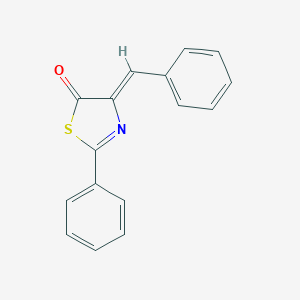
2-Thiazolin-5-one, 4-benzylidene-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thiazolin-5-one, 4-benzylidene-2-phenyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological properties. This compound has been extensively studied for its potential application in the development of novel drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 2-Thiazolin-5-one, 4-benzylidene-2-phenyl- is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of tyrosinase, which plays a critical role in melanin synthesis. This inhibition leads to a reduction in melanin production, making it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects
2-Thiazolin-5-one, 4-benzylidene-2-phenyl- has been found to exhibit a variety of biochemical and physiological effects. It has been shown to possess potent antioxidant activity, which protects cells from oxidative damage. Additionally, it has been found to exhibit anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Thiazolin-5-one, 4-benzylidene-2-phenyl- in lab experiments include its potent pharmacological activity, high purity, and good yields. However, like all compounds, it has its limitations. One of the main limitations is its relatively high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for the study of 2-Thiazolin-5-one, 4-benzylidene-2-phenyl-. One potential direction is the development of novel drugs for the treatment of various diseases. Another potential direction is the exploration of its potential as a cosmetic ingredient due to its ability to inhibit melanin synthesis. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential side effects.
Conclusion
In conclusion, 2-Thiazolin-5-one, 4-benzylidene-2-phenyl- is a heterocyclic compound that has shown promising pharmacological properties. Its potent antimicrobial, anticancer, and anti-inflammatory activities make it a potential candidate for the development of novel drugs for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and to identify its potential side effects.
Métodos De Síntesis
The synthesis of 2-Thiazolin-5-one, 4-benzylidene-2-phenyl- can be achieved through a variety of methods. One of the most common methods is the reaction of thiosemicarbazide with benzaldehyde and subsequent cyclization with acetic anhydride. This method yields a high purity product with good yields.
Aplicaciones Científicas De Investigación
2-Thiazolin-5-one, 4-benzylidene-2-phenyl- has been extensively studied for its pharmacological properties. It has been shown to exhibit potent antimicrobial, anticancer, and anti-inflammatory activities. Additionally, it has been found to be a potent inhibitor of various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase.
Propiedades
Número CAS |
16446-30-3 |
|---|---|
Fórmula molecular |
C16H11NOS |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
(4Z)-4-benzylidene-2-phenyl-1,3-thiazol-5-one |
InChI |
InChI=1S/C16H11NOS/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-11H/b14-11- |
Clave InChI |
QAVDULXNCMMIPW-KAMYIIQDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\2/C(=O)SC(=N2)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)SC(=N2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)SC(=N2)C3=CC=CC=C3 |
Sinónimos |
2-Phenyl-4-benzylidenethiazol-5(4H)-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)



![17-acetyl-17-hydroxy-10,13-dimethyl-16-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B232027.png)
![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)


![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)
![1-{2-[(4-methoxyphenyl)sulfanyl]phenyl}-N-methyl-2-propanamine](/img/structure/B232039.png)


![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)